Welcome to the BenchChem Online Store!
molecular formula C10H11F2N3O2 B8452615 1-(2,6-Difluoro-4-nitro-phenyl)-piperazine

1-(2,6-Difluoro-4-nitro-phenyl)-piperazine

Cat. No. B8452615
M. Wt: 243.21 g/mol
InChI Key: PGVWPTCKEWJEDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08841306B2

Procedure details

A solution of piperazine (24 g, 0.28 mol) and 3,4,5-trifluoronitrobenzene (13 mL, 0.11 mol) in acetonitrile (200 mL) was stirred at 60° C. The progress of reaction was monitored by TLC. On completion, acetonitrile was evaporated under reduced pressure. The residue was dissolved in ethyl acetate (300 mL) and resulting solution was washed with water (100 mL), brine (100 mL), dried over anhydrous sodium sulphate and concentrated in vacuo. The residue was purified by column chromatography (silica gel, 1:9 methanol:chloroform) to provide title compound (25.8 g, 92%) as orange solid.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[F:7][C:8]1[CH:9]=[C:10]([N+:16]([O-:18])=[O:17])[CH:11]=[C:12]([F:15])[C:13]=1F>C(#N)C>[F:7][C:8]1[CH:9]=[C:10]([N+:16]([O-:18])=[O:17])[CH:11]=[C:12]([F:15])[C:13]=1[N:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
13 mL
Type
reactant
Smiles
FC=1C=C(C=C(C1F)F)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The progress of reaction
CUSTOM
Type
CUSTOM
Details
On completion, acetonitrile was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate (300 mL)
CUSTOM
Type
CUSTOM
Details
resulting solution
WASH
Type
WASH
Details
was washed with water (100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel, 1:9 methanol:chloroform)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC(=C1)[N+](=O)[O-])F)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 25.8 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.